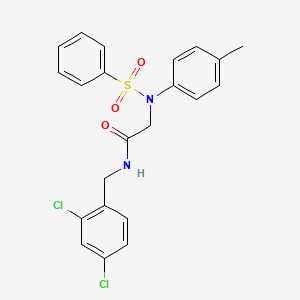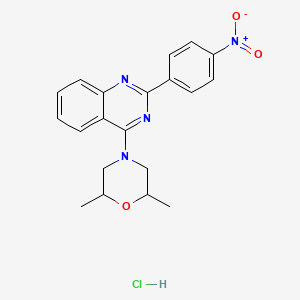![molecular formula C22H38Cl2N2O B4944536 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride, also known as BDPD, is a chemical compound that has been widely studied for its potential applications in scientific research. BDPD belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Mécanisme D'action
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride acts as an allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride. One area of interest is its potential use as a therapeutic agent for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride and its effects on GABAA receptor function. Finally, there is potential for the development of novel analogs of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
Méthodes De Synthèse
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzyl ether with 1,3-diaminopropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the role of GABA receptors in the central nervous system. 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to be a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.
Propriétés
IUPAC Name |
1-[3-(azepan-1-yl)-2-phenylmethoxypropyl]azepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-2-9-15-23(14-8-1)18-22(19-24-16-10-3-4-11-17-24)25-20-21-12-6-5-7-13-21;;/h5-7,12-13,22H,1-4,8-11,14-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXDFQQHITRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN2CCCCCC2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)

![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)